
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a complex organic molecule often used in the field of medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of a trifluoromethyl group adds to its chemical stability and lipophilicity, making it a valuable intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic substitution reactions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the protected amino acid with the desired phenyl group, typically using peptide coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, using reagents like PCC or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Piperidine, DMF
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Ketones or aldehydes
Reduction: Deprotected amino acids
Substitution: Functionalized aromatic compounds
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS).
Biology
In biological research, it serves as a building block for the synthesis of enzyme inhibitors and receptor agonists/antagonists. Its trifluoromethyl group enhances the metabolic stability of these bioactive molecules.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents in treating diseases such as cancer and autoimmune disorders. The trifluoromethyl group often improves the pharmacokinetic properties of these drugs.
Industry
Industrially, it is used in the production of specialty chemicals and advanced materials, particularly in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of compounds derived from (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino acid which can then interact with its target. The trifluoromethyl group enhances binding affinity and selectivity by increasing lipophilicity and metabolic stability.
類似化合物との比較
Similar Compounds
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical stability and reactivity.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid makes it unique by enhancing its lipophilicity, metabolic stability, and binding affinity, which are crucial for its applications in medicinal chemistry and drug development.
特性
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)15-7-5-6-14(12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIBKTYRRWBXET-VXKWHMMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376157 |
Source


|
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-13-6 |
Source


|
| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
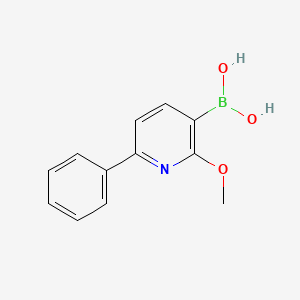

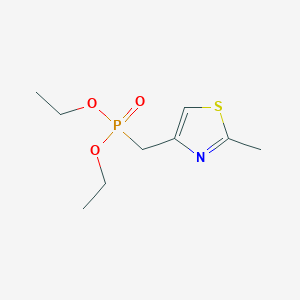
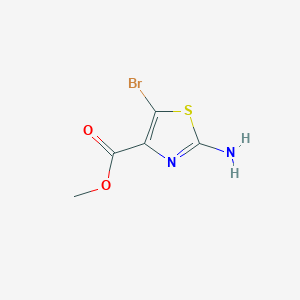
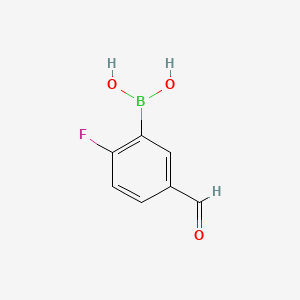
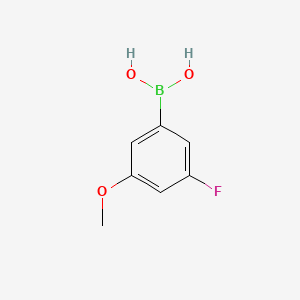
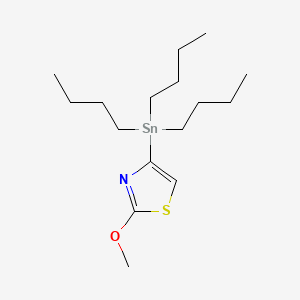
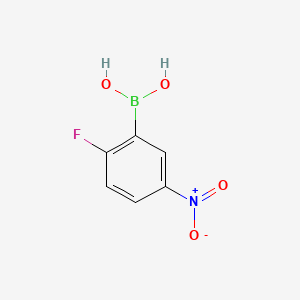
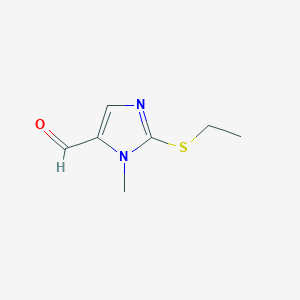
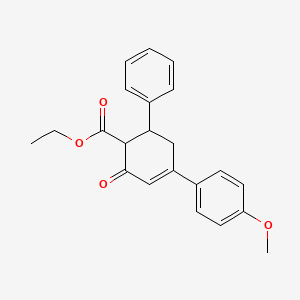
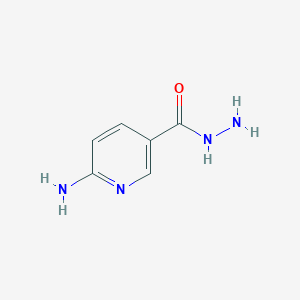
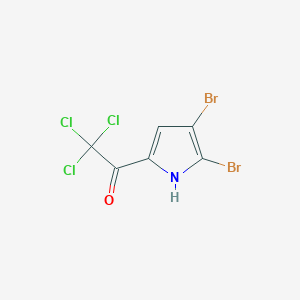
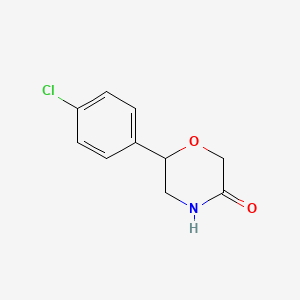
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)
